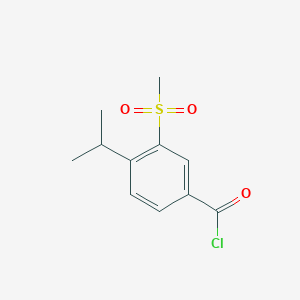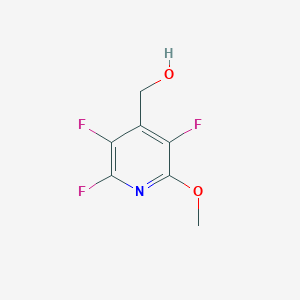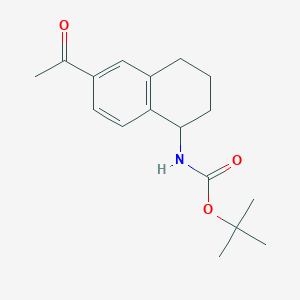
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 1-tetralone, undergoes a reduction reaction to form 1,2,3,4-tetrahydronaphthalene.
Acetylation: The tetrahydronaphthalene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group at the 6-position.
Carbamate Formation: The final step involves the reaction of the acetylated tetrahydronaphthalene with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield alcohol derivatives.
Substitution: The aromatic ring in the tetrahydronaphthalene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetyl group may also participate in acetylation reactions, modifying the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl carbamate: Shares the carbamate functional group but lacks the tetrahydronaphthalene and acetyl moieties.
6-acetyl-1,2,3,4-tetrahydronaphthalene: Lacks the carbamate group but contains the tetrahydronaphthalene and acetyl moieties.
Tert-butyl 1,2,3,4-tetrahydronaphthalen-1-ylcarbamate: Similar structure but without the acetyl group.
Uniqueness: Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the acetyl and carbamate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
tert-butyl N-(6-acetyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C17H23NO3/c1-11(19)12-8-9-14-13(10-12)6-5-7-15(14)18-16(20)21-17(2,3)4/h8-10,15H,5-7H2,1-4H3,(H,18,20) |
Clé InChI |
QYFSPGLJKCURNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C(CCC2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
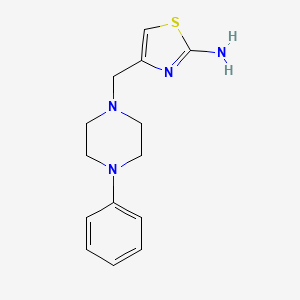
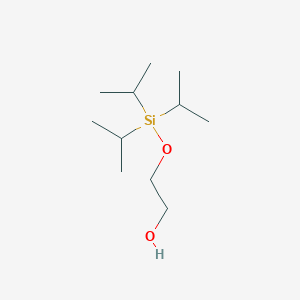
![8-Chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline](/img/structure/B8389033.png)
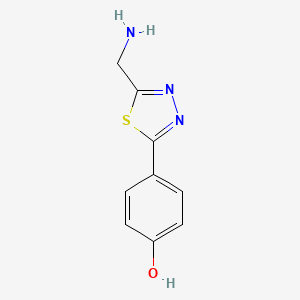
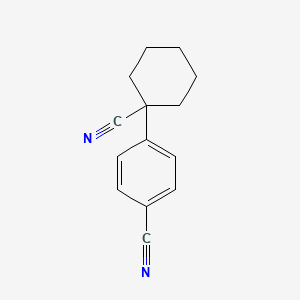
![(4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B8389060.png)
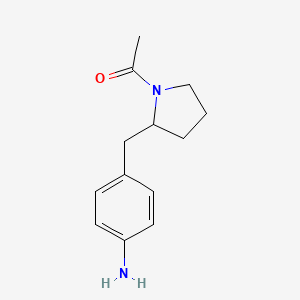
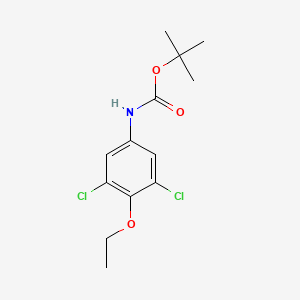
![[(4-Trifluoromethyl-phenyl)-piperidin-4-yloxy]-acetic acid](/img/structure/B8389080.png)
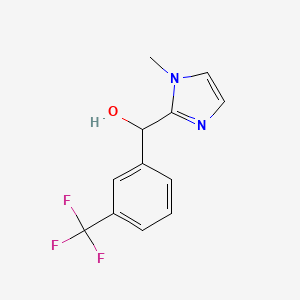

![N-cyclohexyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8389101.png)
